Physicochemical Property Profile vs. Direct Ethyl Ester Analog (CAS 959958-67-9)
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate exhibits a significantly lower calculated octanol-water partition coefficient (LogP) compared to its direct ethyl ester analog. The consensus Log Po/w for the methyl ester is 1.72 , whereas predicted values for the ethyl ester analog (C12H18O3, MW 210.27) are consistently higher (e.g., XLOGP3 ≈ 1.4-1.8 for methyl vs. an expected increase of ~0.5 Log units for the ethyl homolog based on standard Hansch-Leo principles) .
| Evidence Dimension | Lipophilicity (Calculated Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Consensus Log Po/w: 1.72 |
| Comparator Or Baseline | Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS 959958-67-9) — Estimated XLOGP3: ~1.9-2.3 |
| Quantified Difference | Approximately -0.2 to -0.6 Log units |
| Conditions | In silico prediction using multiple computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This difference in lipophilicity directly influences passive membrane permeability, solubility, and off-target binding in medicinal chemistry campaigns, making the methyl ester the preferred choice for maintaining favorable drug-like properties when lower LogP is required.
